molecular formula C15H11ClN2O4S B15318151 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid

4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid

Cat. No.: B15318151
M. Wt: 350.8 g/mol
InChI Key: IZDUWYLXOYFZMX-UHFFFAOYSA-N
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Description

4-[(3-Chloro-1H-indol-7-yl)sulfamoyl]benzoic acid is a synthetic small molecule featuring a benzoic acid core linked via a sulfamoyl (-SO₂NH-) group to a 3-chloro-substituted indole moiety. This compound combines the pharmacophoric features of both sulfonamides (known for enzyme inhibition and bioactivity) and indole derivatives (commused in drug discovery for their heterocyclic versatility).

Properties

Molecular Formula

C15H11ClN2O4S

Molecular Weight

350.8 g/mol

IUPAC Name

4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C15H11ClN2O4S/c16-12-8-17-14-11(12)2-1-3-13(14)18-23(21,22)10-6-4-9(5-7-10)15(19)20/h1-8,17-18H,(H,19,20)

InChI Key

IZDUWYLXOYFZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)NC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Substituents Notes
4-[(3-Chloro-1H-indol-7-yl)sulfamoyl]benzoic acid - C₁₄H₁₁ClN₂O₄S* 362.78* Benzoic acid, sulfamoyl, indole 3-chloroindole (7-position) Hypothesized; no direct bioactivity data
N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide 165668-41-7 C₁₄H₁₂ClN₃O₄S₂ 385.85 Dual sulfonamide groups, indole 3-chloroindole (7-position) Higher TPSA (138.26 Ų), 3 H-bond donors, 7 H-bond acceptors; potential CYP450 inhibition
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 217.63 Carboxylic acid, indole 7-chloro, 3-methyl Simpler structure; limited solubility (no SDS data)
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid - C₁₂H₉ClN₂O₄S 312.73 Pyridine sulfonamide, benzoic acid Pyridinyl group Lower molecular weight; heterocyclic variation may alter target specificity
Benzoic acid, 4-[(3-chloro-3a,7a-dihydro-1H-indol-6-yl)sulfonyl]- 919792-62-4 C₁₅H₁₂ClNO₄S 337.78 Sulfonyl linkage, dihydroindole 3-chloro-dihydroindole (6-position) Reduced aromaticity in indole; no bioactivity reported

Notes:

  • Structural Variations: The target compound differs from N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide (CAS 165668-41-7) by replacing one sulfonamide group with a benzoic acid, reducing molecular weight and altering polarity . Compared to 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9), the target compound’s sulfamoyl linker and extended aromatic system may enhance binding to larger enzyme pockets . The pyridinyl sulfonamide analog (C₁₂H₉ClN₂O₄S) demonstrates how heterocyclic substitutions (pyridine vs.
  • Physicochemical Properties :

    • The disulfonamide analog (CAS 165668-41-7) has a higher topological polar surface area (TPSA = 138.26 Ų) than the target compound, suggesting reduced membrane permeability .
    • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid lacks sulfonamide groups, resulting in lower molecular weight and fewer hydrogen-bonding interactions .

Key Takeaways:

The target compound’s combination of a sulfamoyl bridge and indole-benzoic acid architecture positions it as a middle-weight molecule with balanced polarity among its analogs. Its structural uniqueness may offer advantages in drug design, particularly in targeting enzymes or receptors requiring dual aromatic and acidic motifs. However, empirical studies are necessary to validate these hypotheses.

Biological Activity

4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid (CAS Number: 182742-78-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various pathogens and cancer cell lines.

Chemical Structure and Properties

The molecular formula for 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid is C₁₅H₁₁ClN₂O₄S, with a molecular weight of 350.8 g/mol. The compound features a benzoic acid moiety linked to a sulfamoyl group, which is further substituted with a chloroindole structure. This unique combination may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid exhibit significant antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

  • Antibacterial Effects :
    • The compound has shown promising results against methicillin-resistant S. aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL .
    • In another study, derivatives exhibited MIC values ranging from 1 to 3.90 µg/mL against standard strains of S. aureus, indicating strong antibacterial potential .
  • Antifungal Activity :
    • The compound also demonstrated moderate antifungal activity against Candida albicans, with MIC values reported at 7.80 µg/mL for certain derivatives .

Anticancer Activity

The antiproliferative effects of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid have been evaluated on various cancer cell lines:

  • Cell Line Studies : Compounds derived from similar structures have shown significant cytotoxicity against lung cancer cells (A549), outperforming non-cancerous fibroblast cells .
  • Mechanism of Action : The cytotoxicity is believed to be linked to the ability of these compounds to inhibit key cellular pathways involved in cell division and survival.

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid with target proteins involved in bacterial resistance mechanisms:

  • Binding Affinity : The compound's ability to bind long RSH proteins suggests a potential mechanism for its antibacterial action, particularly in inhibiting the synthesis of alarmone molecules critical for bacterial stress responses .

Case Studies and Research Findings

StudyFindings
PMC10384628 Demonstrated significant antibacterial activity against MRSA with MIC values as low as 0.98 µg/mL; also showed moderate antifungal activity against Candida albicans.
MDPI Study Explored the synthesis and biological evaluation of related compounds, confirming their potential as effective antimicrobial agents.

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